

Technical Guide: Synthesis of N,N'-Diacryloylpiperazine

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Compound of Interest

Compound Name: *N,N'*-Diacryloylpiperazine

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This document provides a comprehensive technical guide for the synthesis of **N,N'-Diacryloylpiperazine**, a versatile crosslinking agent. The following sections detail the experimental protocol, relevant chemical data, and a visual representation of the synthesis workflow.

Physicochemical and Characterization Data

A summary of the key quantitative data for **N,N'-Diacryloylpiperazine** is presented in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂	[1]
Molecular Weight	194.23 g/mol	[1]
CAS Number	6342-17-2	[1][2]
Appearance	Off-white solid/powder	[2][3]
Melting Point	91.5-93.5 °C	[3][4]
Purity (TLC)	≥99.0%	[4]
Solubility	Slightly soluble in Chloroform and Methanol	[3]
HS Code	29335995	[3]

Experimental Protocol: Synthesis of N,N'-Diacryloylpiperazine

This protocol describes the synthesis of **N,N'-Diacryloylpiperazine** via the acylation of piperazine with acryloyl chloride. This method is a standard approach for the formation of amides from amines and acyl chlorides.

Materials and Reagents:

- Piperazine
- Acryloyl chloride
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diethyl ether or Ethyl acetate (for recrystallization)[2]
- Hydrochloric acid (HCl)[2]
- Potassium carbonate[2]

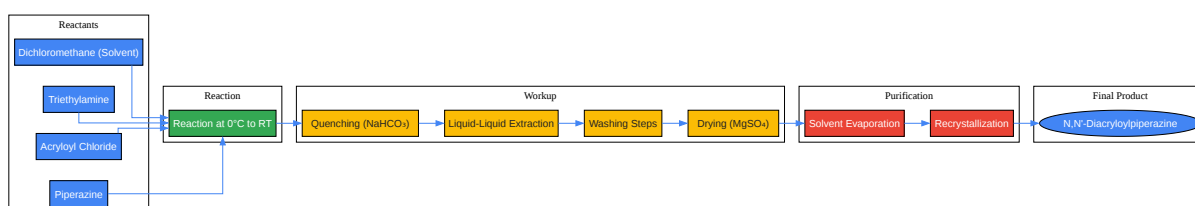
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- **Addition of Base:** Add triethylamine to the piperazine solution. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.
- **Addition of Acryloyl Chloride:** Slowly add a solution of acryloyl chloride in anhydrous dichloromethane to the stirred piperazine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:**
 - Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water, dilute hydrochloric acid (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**

- Filter off the drying agent.
- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Recrystallize the crude solid from a suitable solvent system, such as diethyl ether or ethyl acetate, to yield pure **N,N'-Diacryloylpiperazine** as an off-white solid.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **N,N'-Diacryloylpiperazine**.



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Caption: Synthesis workflow for **N,N'-Diacryloylpiperazine**.

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